molecular formula C14H10O5 B1197781 2,6,7-Trihydroxy-9-methylxanthen-3-one CAS No. 5407-46-5

2,6,7-Trihydroxy-9-methylxanthen-3-one

Cat. No.: B1197781
CAS No.: 5407-46-5
M. Wt: 258.23 g/mol
InChI Key: TZVNNUHRZXQCHM-UHFFFAOYSA-N
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Description

NSC-66209 is a chemical compound known for its potential therapeutic applications. It has been studied for its inhibitory effects on certain enzymes and its role in various biochemical pathways .

Mechanism of Action

Target of Action

The primary targets of 2,6,7-Trihydroxy-9-methylxanthen-3-one are iron and copper ions . These ions play crucial roles in various biological processes, including oxygen transport, energy production, and DNA synthesis .

Mode of Action

This compound interacts with its targets by chelating iron and copper ions . Chelation is a type of binding that involves the formation of multiple bonds between a metal ion and a molecule . This interaction can lead to changes in the biochemical properties of the ions, potentially affecting their roles in biological processes .

Biochemical Pathways

It’s known that many xanthone structures, including this compound, show promising biological activities . These activities include α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its chelation of iron and copper ions . By binding to these ions, the compound may alter their biochemical properties and disrupt their roles in various biological processes . This can lead to a range of effects, from inhibiting enzyme activity to inducing cell death .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other metal ions could affect the compound’s ability to chelate iron and copper ions . Additionally, factors such as pH and temperature could impact the stability of the compound and its complexes .

Biochemical Analysis

Biochemical Properties

2,6,7-Trihydroxy-9-methylxanthen-3-one plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as NRH:quinone oxidoreductase 2 (NQO2) and induced myeloid leukemia cell differentiation protein Mcl-1 (MCL1) . These interactions are crucial for its inhibitory effects, which can influence various cellular processes. The compound’s ability to chelate metals like iron and copper also adds to its biochemical significance .

Cellular Effects

This compound has been shown to affect various types of cells, including breast adenocarcinoma cell lines and erythrocytes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with MCL1 can lead to changes in gene expression that promote cell differentiation and apoptosis . Additionally, its metal-chelating properties can impact cellular metabolism by altering the availability of essential metal ions .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The compound binds to the active sites of enzymes like NQO2 and MCL1, leading to their inhibition . This inhibition can result in changes in gene expression and cellular processes, such as apoptosis and differentiation. The compound’s metal-chelating properties also play a role in its molecular mechanism by affecting the availability of metal ions required for enzymatic activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to a decrease in its inhibitory effects . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated its potential to induce apoptosis and cell differentiation over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can promote cell differentiation and apoptosis without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These threshold effects are important for determining the safe and effective dosage range for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its metal-chelating properties. The compound interacts with enzymes and cofactors that are essential for metabolic processes, such as iron and copper metabolism . Its effects on metabolic flux and metabolite levels can influence cellular metabolism and overall physiological functions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to chelate metals also affects its transport and distribution by altering the availability of metal ions required for transport processes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is often localized in cellular compartments where it can interact with its target enzymes and biomolecules. Its localization can affect its activity and function, as well as its ability to modulate cellular processes such as apoptosis and differentiation .

Preparation Methods

The synthesis of NSC-66209 involves several steps, including the use of specific reagents and conditions. One common method involves the reaction of 2,6,7-trihydroxy-9-methyl-xanthen-3-one with appropriate reagents under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes to ensure the purity and efficacy of the compound.

Chemical Reactions Analysis

NSC-66209 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

2,6,7-trihydroxy-9-methylxanthen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O5/c1-6-7-2-9(15)11(17)4-13(7)19-14-5-12(18)10(16)3-8(6)14/h2-5,15-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVNNUHRZXQCHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C(=O)C=C2OC3=CC(=C(C=C13)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10202396
Record name Methyl fluorone black
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10202396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5407-46-5
Record name 2,6,7-Trihydroxy-9-methyl-3H-xanthen-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5407-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl fluorone black
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC-66209
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66209
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Record name MLS000736515
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Record name Methyl fluorone black
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6,7-trihydroxy-9-methylxanthen-3-one
Source European Chemicals Agency (ECHA)
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Record name METHYL FLUORONE BLACK
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Q & A

Q1: How does the staining ability of Methyl Fluorone Black compare to the commonly used stain Hematoxylin?

A2: While Methyl Fluorone Black demonstrates potential as a nuclear stain, it is noted to be less useful than its phenyl counterpart, Fluorone Black. [] Additionally, the research emphasizes that neither Methyl Fluorone Black nor Fluorone Black possess the same versatility as Hematoxylin in staining various cellular structures. [] This suggests that Hematoxylin offers a broader range of applications in histological staining compared to Methyl Fluorone Black.

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